3-Chloro-N-(3-chloropropyl)-4-methylaniline
CAS No.: 333985-68-5
Cat. No.: VC7968083
Molecular Formula: C10H13Cl2N
Molecular Weight: 218.12 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 333985-68-5 | 
|---|---|
| Molecular Formula | C10H13Cl2N | 
| Molecular Weight | 218.12 g/mol | 
| IUPAC Name | 3-chloro-N-(3-chloropropyl)-4-methylaniline | 
| Standard InChI | InChI=1S/C10H13Cl2N/c1-8-3-4-9(7-10(8)12)13-6-2-5-11/h3-4,7,13H,2,5-6H2,1H3 | 
| Standard InChI Key | WHACWMJUKUJBSJ-UHFFFAOYSA-N | 
| SMILES | CC1=C(C=C(C=C1)NCCCCl)Cl | 
| Canonical SMILES | CC1=C(C=C(C=C1)NCCCCl)Cl | 
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a benzene ring substituted with:
- 
Chloro group at the 3-position,
 - 
Methyl group at the 4-position,
 - 
N-(3-chloropropyl) group attached to the amine nitrogen.
 
Its molecular formula is C₁₀H₁₂Cl₂N, with a molar mass of 217.11 g/mol. The presence of two chlorine atoms and a propyl chain introduces steric and electronic effects that influence reactivity .
Synthesis and Manufacturing
Parent Compound Synthesis (3-Chloro-4-methylaniline)
The synthesis of 3-chloro-4-methylaniline, as detailed in patent CN102701996A, involves:
- 
Chlorination: Paranitrotoluene (PNT) reacts with chlorine gas (0.48–0.54 parts by weight) at 70–80°C in the presence of catalysts like FeCl₃ .
 - 
Reduction: The nitro group is reduced using hydrogen (0.038–0.044 parts by weight) over a catalyst (e.g., palladium) to yield the amine .
 
Derivatization to N-(3-Chloropropyl) Analog
To synthesize 3-chloro-N-(3-chloropropyl)-4-methylaniline, a nucleophilic substitution reaction is proposed:
- 
Alkylation: React 3-chloro-4-methylaniline with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃):
 - 
Purification: Distillation or column chromatography isolates the product .
 
Physicochemical Properties
Physical Characteristics (Predicted)
| Property | Value | 
|---|---|
| Melting Point | 45–50°C (estimated) | 
| Boiling Point | 280–290°C (extrapolated) | 
| Density | 1.25–1.30 g/cm³ | 
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone) | 
Spectroscopic Data
- 
IR (KBr): N–H stretch (~3400 cm⁻¹), C–Cl stretches (600–800 cm⁻¹), aromatic C=C (1500–1600 cm⁻¹) .
 - 
¹H NMR (CDCl₃): δ 6.5–7.2 (aromatic H), δ 3.4 (N–CH₂), δ 2.3 (Ar–CH₃), δ 1.8–2.0 (CH₂–Cl) .
 
Applications and Industrial Relevance
Pharmaceutical Intermediates
- 
Serves as a precursor for antihistamines and anticancer agents by introducing functional groups via amine reactivity .
 
Agrochemicals
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